

Physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-(Trifluoromethyl)-4-quinolinol

Cat. No.: B1202929

[Get Quote](#)

An In-depth Technical Guide to 7-(Trifluoromethyl)-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-(Trifluoromethyl)-4-quinolinol** (CAS No. 322-97-4). While this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, detailed experimental data on the parent molecule is limited in publicly available literature.^[1] This guide synthesizes available data, provides detailed experimental protocols for its characterization, and explores potential biological mechanisms based on the activities of structurally related quinoline derivatives.

Core Physical and Chemical Properties

7-(Trifluoromethyl)-4-quinolinol, also known as 7-(trifluoromethyl)-1H-quinolin-4-one, is a quinoline derivative characterized by a trifluoromethyl group at the 7-position and a hydroxyl group at the 4-position. This substitution pattern, particularly the electron-withdrawing trifluoromethyl group, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold in drug design.^[1]

Table 1: Physical and Chemical Properties of **7-(Trifluoromethyl)-4-quinolinol**

Property	Value	Source
Molecular Formula	C ₁₀ H ₆ F ₃ NO	[2]
Molecular Weight	213.16 g/mol	[2]
Melting Point	266-269 °C (lit.)	[2]
Boiling Point (Predicted)	311.9 ± 37.0 °C	[2]
Density (Predicted)	1.3581 g/cm ³	[2]
pKa (Predicted)	3.79 ± 0.40	[2]
Appearance	Light grayish-beige powder	

Spectroscopic and Solubility Data (Predicted and Analog-Based)

Direct experimental spectroscopic and solubility data for **7-(Trifluoromethyl)-4-quinolinol** are not readily available. However, based on its structure and data from related compounds, the following characteristics can be anticipated.

Table 2: Predicted Spectroscopic and Solubility Characteristics

Parameter	Predicted/Expected Characteristics
^1H NMR	Aromatic protons are expected in the range of 7.0-8.5 ppm. The presence of the trifluoromethyl group will likely cause splitting of adjacent aromatic protons. The hydroxyl proton may appear as a broad singlet, with its chemical shift being solvent-dependent.
^{13}C NMR	Aromatic carbons are expected in the range of 110-150 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.
FT-IR	Characteristic peaks are expected for O-H stretching (broad, $\sim 3200\text{-}3600\text{ cm}^{-1}$), C=O stretching of the quinolone tautomer ($\sim 1650\text{ cm}^{-1}$), C=C and C=N stretching in the aromatic rings ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and strong C-F stretching bands ($\sim 1100\text{-}1300\text{ cm}^{-1}$).
UV-Vis Absorption	Quinoline derivatives typically exhibit multiple absorption bands in the UV region. For 7-(Trifluoromethyl)-4-quinolinol, absorption maxima are expected in the ranges of 220-250 nm and 300-350 nm.
Solubility	Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform.

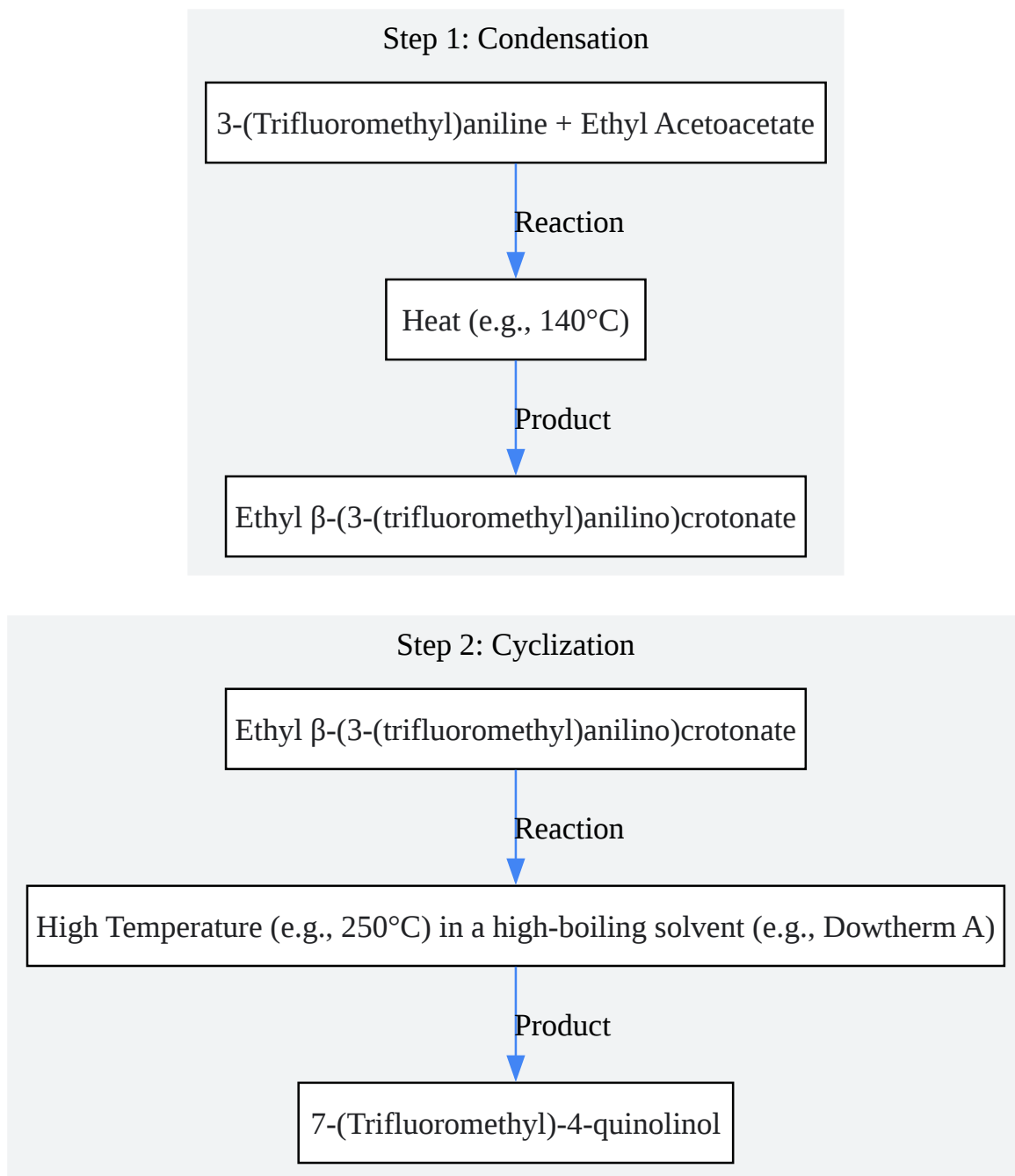
Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical and chemical properties of **7-(Trifluoromethyl)-4-quinolinol**.

Synthesis of 7-(Trifluoromethyl)-4-quinolinol

A common route for the synthesis of 4-hydroxyquinolines is through the Conrad-Limpach reaction. While a specific protocol for the title compound is not detailed in the search results, a general procedure can be outlined based on the synthesis of related compounds. The synthesis typically involves the reaction of an aniline with a β -ketoester followed by a cyclization reaction. For **7-(Trifluoromethyl)-4-quinolinol**, this would involve 3-(trifluoromethyl)aniline and a suitable β -ketoester like ethyl acetoacetate.

Workflow for the Synthesis of **7-(Trifluoromethyl)-4-quinolinol**



[Click to download full resolution via product page](#)

Caption: A generalized two-step synthetic workflow for **7-(Trifluoromethyl)-4-quinolinol**.

Melting Point Determination

The melting point can be determined using the capillary tube method with a melting point apparatus.

Protocol:

- **Sample Preparation:** A small amount of the dry, powdered **7-(Trifluoromethyl)-4-quinolinol** is packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of a melting point apparatus.
- **Heating:** The sample is heated at a rate of 10-15 °C per minute initially.
- **Observation:** As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute.
- **Recording:** The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol:

- **Sample Preparation:** An excess amount of solid **7-(Trifluoromethyl)-4-quinolinol** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- **Equilibration:** The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- **Sample Processing:** The suspension is filtered through a 0.22 µm syringe filter to remove undissolved solid.
- **Quantification:** An aliquot of the filtrate is diluted with a suitable solvent and the concentration of the dissolved compound is determined by HPLC using a previously established calibration

curve.

pKa Determination

The pKa can be determined spectrophotometrically by measuring the UV-Vis absorbance of the compound in a series of buffers with different pH values.

Protocol:

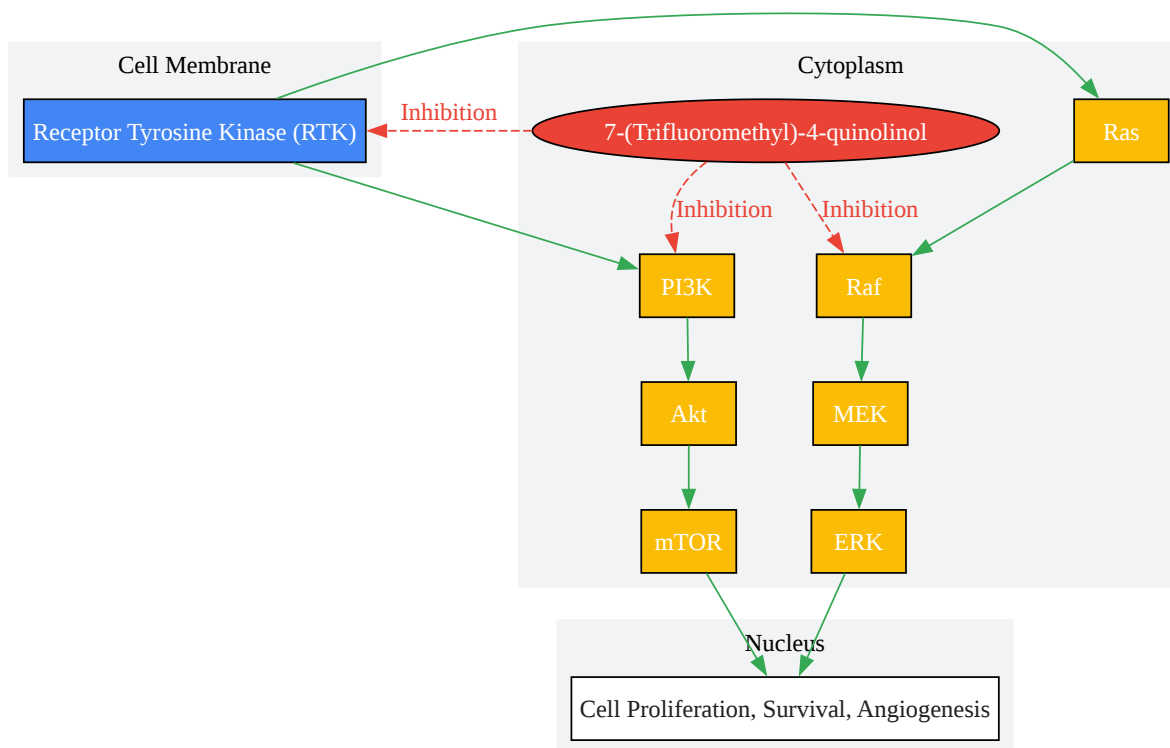
- **Solution Preparation:** A stock solution of **7-(Trifluoromethyl)-4-quinolinol** is prepared in a suitable solvent (e.g., methanol or DMSO). A series of buffer solutions with a range of pH values (e.g., from pH 2 to 12) are also prepared.
- **UV-Vis Measurement:** A small aliquot of the stock solution is added to each buffer solution to a final constant concentration. The UV-Vis spectrum of each solution is recorded.
- **Data Analysis:** The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH.
- **pKa Calculation:** The pKa is determined from the inflection point of the resulting sigmoidal curve.

Potential Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by **7-(Trifluoromethyl)-4-quinolinol** are scarce, the broader class of quinoline derivatives has been extensively investigated for anticancer properties, often acting as kinase inhibitors.[3][4] Many quinoline-based compounds target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by **7-(Trifluoromethyl)-4-quinolinol**, based on the known mechanisms of similar quinoline derivatives.

Hypothetical Signaling Pathway for Anticancer Activity



[Click to download full resolution via product page](#)

Caption: A hypothetical signaling pathway illustrating the potential anticancer mechanism of **7-(Trifluoromethyl)-4-quinolinol** as a kinase inhibitor.

Conclusion

7-(Trifluoromethyl)-4-quinolinol is a heterocyclic compound with significant potential as a building block in the development of new therapeutic agents and agrochemicals. While comprehensive experimental data for the parent compound is limited, this guide provides a summary of its known properties, detailed protocols for its characterization, and insights into its potential biological activities based on structurally related molecules. Further research is

warranted to fully elucidate the physical, chemical, and biological profile of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(TRIFLUOROMETHYL)-4-QUINOLINOL CAS#: 322-97-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 7-(Trifluoromethyl)-4-quinolinol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202929#physical-and-chemical-properties-of-7-trifluoromethyl-4-quinolinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com